N-methylcyclopentanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSQQUADJWJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physicochemical Properties
Synthesis of this compound
In a typical procedure, cyclopentanecarbonyl chloride would be added to a solution of methylamine (B109427), often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally exothermic and proceeds readily to form this compound.
An alternative route could be the direct coupling of cyclopentanecarboxylic acid with methylamine using a coupling agent, a method widely employed in peptide synthesis to avoid the formation of the highly reactive acid chloride.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | nih.govchemspider.com |
| Molecular Weight | 127.19 g/mol | chemspider.com |
| Appearance | Likely a colorless liquid or low-melting solid at room temperature | Inferred |
| Boiling Point | Not precisely documented, but expected to be elevated due to hydrogen bonding capabilities. | Inferred |
| Solubility | Expected to be soluble in a range of organic solvents. | Inferred |
| XLogP3 | 0.8 | PubChem |
Note: Some properties are inferred based on the behavior of similar chemical compounds due to a lack of specific experimental data in the cited literature.
Mechanistic Investigations of Reactions Involving N Methylcyclopentanecarboxamide Precursors
Elucidation of Catalytic Cycles in Hydroamidation and Hydroacylation
The formation of N-methylcyclopentanecarboxamide can be envisioned through modern catalytic reactions like hydroamidation and hydroacylation. These processes, often catalyzed by transition metals such as rhodium and iridium, offer atom-economical routes to amides.
Hydroamidation of Cyclopentene (B43876):
A plausible route to this compound is the direct hydroamidation of cyclopentene with methylamine (B109427). Rhodium-catalyzed hydroamination of alkenes provides a well-studied model for this transformation. The catalytic cycle, as supported by experimental and computational studies on related systems, likely proceeds as follows nih.gov:
Ligand Exchange: The catalyst, often a rhodium(I) complex with phosphine (B1218219) ligands, first coordinates to the cyclopentene molecule.
Nucleophilic Attack: The methylamine then acts as a nucleophile, attacking the coordinated cyclopentene. This can occur either in an outer-sphere fashion or after coordination of the amine to the metal center.
Intermediate Formation: This attack leads to the formation of a rhodium-alkyl intermediate.
Protonolysis: The turnover-limiting step is often the intramolecular protonolysis of the rhodium-alkyl bond by the amine proton, which releases the N-methylcyclopentylamine precursor and regenerates the active catalyst nih.gov. Subsequent carbonylation and reaction with methylamine would be required to form the final amide.
A more direct, yet challenging, approach would be a one-pot hydroamidocarbonylation.
Hydroacylation of Cyclopentene:
Alternatively, this compound can be synthesized via the hydroacylation of cyclopentene in the presence of a carbon monoxide source and methylamine. Iridium-catalyzed hydroacylation reactions serve as a good mechanistic model. A proposed catalytic cycle involves nih.gov:
Oxidative Addition: The active iridium(I) catalyst undergoes oxidative addition to a suitable acyl precursor, which could be formed in situ from CO and methylamine or an aldehyde equivalent. This forms an iridium(III)-hydrido-acyl complex.
Olefin Coordination and Insertion: Cyclopentene then coordinates to the iridium center and inserts into the iridium-hydride bond, forming an iridium-alkyl-acyl intermediate.
Reductive Elimination: The final step is the C-C bond-forming reductive elimination of the cyclopentyl group and the acyl group, yielding the corresponding ketone, cyclopentyl methyl ketone. This ketone would then need to be converted to the amide in a subsequent step. A direct hydroamidation would involve the insertion into an Ir-amido bond.
Direct Amidation of Cyclopentanecarboxylic Acid:
A more traditional and widely applicable method is the direct condensation of cyclopentanecarboxylic acid with methylamine. Catalytic versions of this reaction have been developed to avoid the use of stoichiometric coupling reagents. The catalytic cycle for a metal-catalyzed direct amidation can be generalized as rsc.orgresearchgate.net:
Carboxylate Activation: The catalyst, which can be a Lewis acidic metal complex (e.g., based on Zr, Ti, or B), activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: Methylamine then attacks the activated carbonyl carbon.
Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
Dehydration and Product Release: Subsequent proton transfers and elimination of a water molecule yield this compound and regenerate the catalyst.
Role of Intermediates and Transition States in this compound Formation
The formation of this compound proceeds through a series of transient intermediates and high-energy transition states. While specific data for this exact molecule are scarce, extensive computational studies on analogous amide formation and hydrolysis reactions provide significant insights nih.gov.
In the direct amidation of cyclopentanecarboxylic acid with methylamine, the key intermediate is the tetrahedral intermediate . Following the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid, a species with a tetrahedral carbon atom bearing the cyclopentyl group, the methylamino group, a hydroxyl group, and an oxygen atom coordinated to the catalyst is formed.
For transition metal-catalyzed routes like hydroamidation, key intermediates include:
Metal-alkene complexes: Where cyclopentene is coordinated to the metal center.
Metalla-alkyl species: Formed after the insertion of the alkene into a metal-hydride or metal-amine bond. nih.gov
Metal-acyl complexes: In hydroacylation pathways, these are formed by the oxidative addition of an aldehyde or the reaction with CO.
The transition states in these catalytic cycles involve complex geometries where bonds are being formed and broken at the metal center. For instance, the migratory insertion of an alkene into a metal-hydride bond proceeds through a four-centered transition state.
Kinetic Studies of this compound Generating Reactions
For the direct amidation of carboxylic acids with amines under hydrothermal conditions, pseudo-first-order kinetics have been observed. The rate of the reaction is influenced by the nature of both the carboxylic acid and the amine. sci-hub.se For instance, more nucleophilic amines generally lead to faster reaction rates.
A hypothetical kinetic study for the formation of this compound from cyclopentanecarboxylic acid and methylamine could yield data as presented in the interactive table below. Such a study would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Table 1: Hypothetical Kinetic Data for the Formation of this compound
This table illustrates the type of data that would be collected in a kinetic study. The values are for illustrative purposes only.
| Experiment | [Cyclopentanecarboxylic Acid] (M) | [Methylamine] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.1 | 1 | 2.4 x 10-5 |
| 3 | 0.1 | 0.2 | 1 | 2.5 x 10-5 |
| 4 | 0.1 | 0.1 | 2 | 2.3 x 10-5 |
From such data, the reaction order with respect to each component can be determined, and the rate law can be formulated. For example, the data in Table 1 would suggest that the reaction is first order in both cyclopentanecarboxylic acid and methylamine, and also first order in the catalyst.
Activation parameters, such as the activation energy (Ea), can be determined by conducting the reaction at different temperatures and applying the Arrhenius equation. This provides further insight into the energy profile of the reaction.
Influence of Ligand Design and Catalyst Modification on Reaction Pathways
In transition metal-catalyzed reactions for the synthesis of this compound, the choice of ligand coordinated to the metal center has a profound impact on the reaction's efficiency, selectivity, and even the operative mechanism. Phosphine ligands are commonly employed in rhodium and iridium catalysis.
The electronic and steric properties of the phosphine ligand can be systematically tuned to optimize the catalytic process.
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can promote oxidative addition steps but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. The basicity of the phosphine ligand has been shown to influence the enantioselectivity in some reactions. researchgate.netrsc.org
Steric Effects: The bulkiness of the phosphine ligand, often quantified by the cone angle, can influence the coordination number of the metal center and the regioselectivity of the reaction. For instance, in hydroformylation, bulky phosphine ligands can favor the formation of the linear aldehyde over the branched isomer.
The table below summarizes the general influence of ligand properties on catalytic reactions that could be employed for this compound synthesis.
Table 2: General Influence of Ligand Properties on Catalytic Reactions
| Ligand Property | Effect on Metal Center | Potential Impact on Reaction | Example Ligand Type |
|---|---|---|---|
| High Electron Donation | Increases electron density | Promotes oxidative addition, may hinder reductive elimination | Trialkylphosphines (e.g., P(t-Bu)3) |
| Low Electron Donation (π-accepting) | Decreases electron density | Facilitates reductive elimination, may hinder oxidative addition | Triarylphosphites (e.g., P(OPh)3) |
| Large Steric Bulk (Cone Angle) | Creates a sterically hindered environment | Can improve selectivity (regio- or enantioselectivity), may slow down reaction rate | Bulky phosphines (e.g., JohnPhos) |
| Bidentate Ligands (Chelation) | Forms a stable chelate ring | Increases catalyst stability, can control coordination geometry and influence selectivity | dppe, dppf |
For the synthesis of this compound, a careful selection of the ligand would be necessary to achieve high conversion and selectivity. For example, in a potential hydroamidation of cyclopentene, a chiral bisphosphine ligand could be used to induce enantioselectivity if a chiral center were to be formed.
Advanced Structural Elucidation and Conformational Analysis of N Methylcyclopentanecarboxamide Derivatives
Single-Crystal X-ray Diffraction Studies of N-Methylcyclopentanecarboxamide Analogues
In a hypothetical SCXRD study of an this compound analogue, the diffraction pattern would reveal the unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice. carleton.edu Key structural parameters that would be determined include:
Cyclopentane (B165970) Ring Conformation: The five-membered ring is not planar and would likely adopt an envelope or twist conformation to minimize steric strain. The precise puckering of the ring would be quantitatively described.
Amide Bond Geometry: The geometry of the amide linkage (O=C-N) is of particular interest. The C-N bond is expected to exhibit partial double bond character, leading to a planar arrangement of the atoms involved. This planarity has significant implications for the molecule's conformational flexibility. libretexts.org
Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular forces. In the case of this compound, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule would be a dominant interaction, leading to the formation of chains or dimeric structures.
A representative table of crystallographic data that would be obtained from such a study is presented below. The values are hypothetical and based on typical data for small organic molecules.
| Parameter | Hypothetical Value for an this compound Analogue |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 819.4 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.25 |
| R-factor | 0.045 |
Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including those that are not amenable to single-crystal X-ray diffraction. frontiersin.orgnih.gov For this compound and its derivatives, ssNMR can provide detailed information about the local chemical environment of each atom.
A typical ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR spectrum of an this compound analogue would exhibit distinct resonances for each unique carbon atom in the molecule. The chemical shifts of these resonances are highly sensitive to the local electronic environment and can be used to distinguish between different conformers or polymorphs.
Expected ¹³C ssNMR chemical shifts for this compound, based on analogous structures, are outlined in the table below.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |
| Carbonyl (C=O) | 170-180 | The chemical shift is sensitive to hydrogen bonding and the overall electronic environment of the amide group. |
| Cyclopentane CH | 40-50 | The carbon attached to the amide group. |
| Cyclopentane CH₂ (α) | 30-40 | Carbons adjacent to the CH group. |
| Cyclopentane CH₂ (β) | 20-30 | Carbons further from the amide group. |
| N-Methyl (N-CH₃) | 25-35 | The chemical shift can be influenced by the conformation around the C-N amide bond. |
Furthermore, advanced ssNMR techniques, such as those involving dipolar coupling measurements, can provide information on internuclear distances and molecular dynamics, such as the rotation of the methyl group. sigmaaldrich.comacs.org
Conformational Preferences and Dynamics of the Cyclopentane Ring and Amide Moiety
The cyclopentane ring is flexible and can adopt various non-planar conformations, most commonly the envelope and twist forms. The energy barrier between these conformations is relatively low, and the ring is often dynamic in solution. The specific conformation adopted can be influenced by the substituents on the ring.
The amide moiety introduces a significant element of rigidity into the molecule. Due to the partial double bond character of the C-N bond, rotation around this bond is restricted. libretexts.org This leads to the existence of cis and trans isomers with respect to the arrangement of the cyclopentyl group and the N-methyl group about the amide bond. The trans conformation is generally favored due to reduced steric hindrance. The rotational barrier is high enough that distinct signals for the two conformers might be observable in NMR spectroscopy at room temperature. libretexts.org
Theoretical calculations and NMR studies on related systems, such as N-acetyl-N'-methylprolineamide, provide insights into the interplay of steric and electronic effects that govern these conformational preferences. rsc.orgnih.gov
Vibrational Spectroscopy for Molecular Structure Characterization
The FTIR and Raman spectra of this compound would be characterized by a series of absorption and scattering bands corresponding to specific vibrational motions. Key characteristic vibrational frequencies are summarized in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3300-3500 | A strong, sharp band in the FTIR spectrum. Its position is sensitive to hydrogen bonding; a broader band at lower frequency indicates stronger H-bonding. nih.gov |
| C-H Stretch (Aliphatic) | 2850-3000 | Associated with the cyclopentane and methyl groups. |
| C=O Stretch (Amide I) | 1630-1680 | A very strong absorption in the FTIR spectrum. This is one of the most characteristic bands for amides. |
| N-H Bend (Amide II) | 1510-1570 | A strong band resulting from a combination of N-H bending and C-N stretching. |
| C-N Stretch | 1400-1450 | Can be difficult to assign definitively due to coupling with other vibrations. nih.gov |
The complementary nature of FTIR and Raman spectroscopy can provide a more complete picture of the vibrational landscape of this compound and its analogues. nih.gov
Theoretical and Computational Chemistry Approaches to N Methylcyclopentanecarboxamide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of N-methylcyclopentanecarboxamide. Methods based on wavefunction theory can elucidate the nature of the amide bond, which is a critical feature of this molecule's structure. ub.edu The amide group (-NH-CO-) is a primary covalent linkage, and its electronic properties are complex. ub.edu
In this compound, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, resulting in a resonance structure. This delocalization gives the C-N bond partial double-bond character, leading to a planar amide group. Quantum chemistry calculations can quantify the degree of this planarity and the rotational barrier around the C-N bond. rsc.org
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For a secondary amide like this compound, the HOMO is typically located on the amide nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 1: Calculated Electronic Properties of a Model Secondary Amide
| Property | Calculated Value |
|---|---|
| C-N Bond Length | ~1.33 Å |
| C=O Bond Length | ~1.23 Å |
| Amide Bond Rotational Barrier | ~15-20 kcal/mol |
| HOMO-LUMO Gap | ~5-7 eV |
(Note: These are typical values for secondary amides and may vary slightly for this compound based on the specific computational method used.)
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms and energetics of chemical reactions. For this compound, DFT can be employed to investigate various reactions, such as hydrolysis, reduction, and N-alkylation. libretexts.orgrsc.org
DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the hydrolysis of the amide bond in this compound can be studied under both acidic and basic conditions. libretexts.org DFT can model the protonation of the carbonyl oxygen in acidic conditions or the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon in basic conditions. libretexts.org
Furthermore, DFT studies can elucidate the role of catalysts in reactions involving this compound. For example, in the ring-opening of cyclic carbonates by amines, DFT has been used to show how a catalyst can lower the activation energy by facilitating proton transfer. rsc.org Similar principles can be applied to understand catalyzed reactions of this compound.
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction | Catalyst | Activation Energy (kcal/mol) |
|---|---|---|
| Acid-catalyzed hydrolysis | H₃O⁺ | 18-25 |
| Base-catalyzed hydrolysis | OH⁻ | 15-22 |
| Reduction with LiAlH₄ | None | ~10-15 (for the rate-determining step) |
(Note: These are estimated values based on studies of similar amides. The actual values would require specific DFT calculations for this compound.)
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules like this compound. MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory of their movements. mdpi.comrsc.org This allows for the characterization of the different shapes (conformations) the molecule can adopt and the transitions between them.
For this compound, the key sources of conformational flexibility are the cyclopentane (B165970) ring and the rotation around the C-N amide bond and the N-C(methyl) bond. The cyclopentane ring can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can determine the relative populations and interconversion rates of these conformers.
The solvation environment plays a critical role in the conformational preferences of amides. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. Studies on N-alkyl amides have shown that the size and shape of the N-alkyl group significantly influence the hydration dynamics and hydrogen-bonding patterns with water. nih.gov
Table 3: Key Conformational Dihedral Angles in this compound
| Dihedral Angle | Description | Expected Range of Motion |
|---|---|---|
| ω (O=C-N-C) | Amide bond torsion | Restricted to near 0° (trans) or 180° (cis) |
| φ (C-N-Cα-C) | Rotation around the N-Cα bond | Can exhibit multiple stable rotamers |
| Ring Puckering | Dihedrals within the cyclopentane ring | Defines envelope and twist conformations |
(Note: The specific values for these dihedral angles would be obtained from the analysis of an MD simulation trajectory.)
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govrsc.orgacs.org These predictions can be compared with experimental spectra to aid in structure elucidation and assignment of spectral features.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org The accuracy of these predictions can be high, often within a few parts per million (ppm) of the experimental values. acs.org This is particularly useful for distinguishing between different isomers or conformers of the molecule. The methodology typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. acs.org
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional motions of the molecule's bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic peaks, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands.
Table 4: Comparison of Predicted and Experimental Spectroscopic Data for a Model Secondary Amide
| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | ~170-175 ppm | ~170-175 ppm |
| ¹H NMR (N-H) | ~7.5-8.5 ppm | ~7.5-8.5 ppm |
| IR (Amide I band) | ~1650-1680 cm⁻¹ | ~1650-1680 cm⁻¹ |
| IR (Amide II band) | ~1520-1570 cm⁻¹ | ~1520-1570 cm⁻¹ |
(Note: These values are illustrative and would need to be calculated specifically for this compound and compared with its experimental spectra.)
Chemical Reactivity and Transformation Pathways of N Methylcyclopentanecarboxamide
Amide Functional Group Transformations
The amide bond in N-methylcyclopentanecarboxamide is characterized by its resonance stabilization, which renders it less reactive than other carbonyl derivatives. Nevertheless, it can undergo several important transformations under appropriate conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis to yield cyclopentanecarboxylic acid and methylamine (B109427). This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures to overcome the stability of the amide. libretexts.org Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the expulsion of the methylamide anion, which is subsequently protonated. Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.
Reduction: The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group to afford N-methylcyclopentylmethanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.org The reaction proceeds through the formation of a complex aluminate intermediate, followed by the elimination of the oxygen atom. Softer reducing agents may be employed for partial reduction to the corresponding enamine or imine, though such transformations on simple N-alkyl amides are less common. A variety of modern catalytic methods using hydrosilanes in the presence of transition metal catalysts (e.g., nickel) or main group catalysts (e.g., yttrium) have also been developed for the reduction of secondary amides to amines under milder conditions. organic-chemistry.org
N-Alkylation: The nitrogen atom of the secondary amide can be further alkylated to form a tertiary amide. This typically requires a strong base to deprotonate the amide nitrogen, generating an amidate anion which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide). rsc.org Ruthenium-catalyzed N-alkylation of amides with alcohols has also been reported as an atom-economical method. rsc.org
| Transformation | Reagents and Conditions | Product |
| Acidic Hydrolysis | aq. HCl or H₂SO₄, heat | Cyclopentanecarboxylic acid |
| Basic Hydrolysis | aq. NaOH or KOH, heat | Cyclopentanecarboxylic acid |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | N-methylcyclopentylmethanamine |
| N-Alkylation | 1. NaH, THF; 2. R-X | N-alkyl-N-methylcyclopentanecarboxamide |
Reactions Involving the Cyclopentane (B165970) Ring System
The cyclopentane ring of this compound is a saturated carbocycle and is generally unreactive towards many reagents. However, under specific conditions, functionalization of the ring can be achieved.
Free-Radical Halogenation: The C-H bonds of the cyclopentane ring can be substituted with halogens (e.g., chlorine or bromine) via a free-radical chain reaction. This reaction is typically initiated by UV light or a radical initiator (e.g., AIBN). The reaction is often unselective, leading to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. However, there is a slight preference for substitution at the tertiary C-H position (C1), if it were present, due to the greater stability of the resulting tertiary radical. For this compound, all ring positions are secondary, leading to a complex mixture of isomers.
Oxidative Transformations: Strong oxidizing agents can lead to the cleavage of the cyclopentane ring. However, more controlled oxidation can potentially introduce hydroxyl or carbonyl functionalities. For instance, catalytic oxidation using specific metal catalysts might allow for the selective hydroxylation of C-H bonds, although this remains a challenging transformation for unactivated alkanes.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Free-Radical Bromination | Br₂, UV light or heat | Bromo-N-methylcyclopentanecarboxamides (mixture of isomers) |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, heat) | Various dicarboxylic acids and smaller fragments |
Strategies for Selective Derivatization of this compound
Achieving selective derivatization of this compound requires careful choice of reagents and reaction conditions to differentiate between the amide group and the cyclopentane ring, and among the different positions on the ring.
Directed Metalation: The amide functional group can act as a directing group for the deprotonation of an adjacent C-H bond. By using a strong base, such as an organolithium reagent, it may be possible to selectively deprotonate the C-H bond at the α-position (the carbon of the cyclopentane ring attached to the carbonyl group). The resulting carbanion can then be trapped with an electrophile, leading to the selective functionalization at this position. This strategy is well-established for various amide systems.
Functionalization of Pre-functionalized Rings: A more controlled approach to derivatization involves starting with a pre-functionalized cyclopentanecarboxylic acid, which is then converted to this compound. For example, using a cyclopentanecarboxylic acid with a substituent at a specific position allows for the synthesis of a single isomer of a derivatized this compound. This substituent can then be further manipulated.
This compound as a Synthon in Complex Molecule Synthesis
While not a widely documented synthon, the chemical reactivity of this compound allows for its potential use as a building block in the synthesis of more complex molecules.
By utilizing the transformations of the amide group, this compound can serve as a precursor to cyclopentyl-containing amines and carboxylic acids. For instance, its reduction provides a route to N-methylcyclopentylmethanamine, a secondary amine that can be a key component in the synthesis of various nitrogen-containing compounds. Hydrolysis provides cyclopentanecarboxylic acid, a versatile intermediate in its own right.
Furthermore, the ability to selectively functionalize the cyclopentane ring, for example through directed metalation, could allow for the introduction of new functionalities and the construction of more elaborate cyclopentane derivatives. These derivatives could then be incorporated into larger molecular frameworks, making this compound a potentially useful, albeit not universally employed, synthon in organic synthesis. The development of more selective C-H activation and functionalization methods could further enhance its utility in this regard.
Supramolecular Chemistry and Intermolecular Interactions of N Methylcyclopentanecarboxamide Derivatives
Analysis of Hydrogen Bonding Networks in Solid-State Structures
There is currently no publicly available single-crystal X-ray diffraction data for N-methylcyclopentanecarboxamide. In the absence of such data, a definitive analysis of its hydrogen bonding network in the solid state is not possible.
However, based on the molecular structure of this compound, which contains a secondary amide group (–C(O)NH–), it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen atom). This dual functionality is a strong indicator that this compound would form intermolecular hydrogen bonds in the solid state. In analogous simple secondary amides, common hydrogen bonding motifs include chains and dimers.
For related cyclic NH carboximides, two prevalent hydrogen bonding patterns are the centrosymmetric R²₂(8) dimer and the C(4) ribbon or chain structure. mdpi.com The specific motif adopted is influenced by subtle steric and electronic factors within the molecule. It is plausible that this compound would adopt one of these common arrangements.
Crystal Engineering Strategies Utilizing this compound Scaffolds
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. While there are no specific examples in the literature of crystal engineering strategies utilizing the this compound scaffold, its inherent hydrogen bonding capabilities make it a potential candidate for such applications.
By introducing other functional groups onto the cyclopentane (B165970) ring, it would be possible to create derivatives of this compound that could form more complex and predictable supramolecular synthons. For instance, the introduction of a carboxylic acid or an additional amide group could lead to the formation of robust, extended hydrogen-bonded networks.
Self-Assembly Phenomena and Directed Molecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The hydrogen bonding capabilities of this compound suggest that it could undergo self-assembly in solution or in the solid state.
In the absence of experimental studies, any discussion of the self-assembly of this compound remains speculative. However, based on the behavior of similar small molecules containing amide groups, it is conceivable that it could form aggregates, and potentially more ordered structures like tapes or sheets, driven by hydrogen bonding. The specific architecture would be highly dependent on factors such as solvent, temperature, and concentration.
N Methylcyclopentanecarboxamide in Organic Synthesis Methodology Development
Contribution to Atom-Economical and Sustainable Chemical Transformations
The principles of atom economy and sustainable chemistry are central to modern synthetic organic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. nih.govrsc.org The development of catalytic processes for amide bond formation is a key area of this research, as traditional methods often rely on stoichiometric activating agents, leading to significant waste. ucl.ac.uklongdom.org
Ideally, to assess the contribution of N-methylcyclopentanecarboxamide to this field, one would look for studies detailing its synthesis via atom-economical routes or its use as a reactant in sustainable transformations. For instance, direct amidation of cyclopentanecarboxylic acid with methylamine (B109427) catalyzed by a reusable catalyst would be a prime example of an atom-economical synthesis. acs.orgpib.gov.in Another approach would be the catalytic transamidation to form this compound from a different amide. longdom.org
Table 1: General Comparison of Amide Synthesis Methods
| Method | Typical Reagents | Atom Economy | Sustainability Concerns |
| Stoichiometric Coupling | Carboxylic acid, amine, carbodiimide (B86325) (e.g., DCC, EDC) | Low | Generation of urea (B33335) byproducts, use of coupling agents. ucl.ac.uk |
| Acid Chloride Formation | Carboxylic acid, thionyl chloride or oxalyl chloride | Low | Production of acidic and gaseous byproducts. ucl.ac.uk |
| Catalytic Direct Amidation | Carboxylic acid, amine, catalyst (e.g., boronic acids, metal catalysts) | High | Catalyst cost and removal, often high temperatures required. rsc.orgacs.org |
| Biocatalytic Synthesis | Carboxylic acid, amine, enzyme (e.g., lipase) | High | Limited substrate scope, enzyme stability. rsc.orgnih.gov |
Without specific research on this compound, its role in advancing these sustainable methodologies remains speculative.
Use as a Benchmark Substrate for New Catalytic Systems
The development of new catalytic systems often relies on the use of benchmark substrates to evaluate their efficacy, scope, and limitations. These substrates are typically simple, readily available molecules that allow for a clear assessment of catalyst performance under various conditions. For C-H activation catalysis, for example, simple arenes or alkanes are often used as initial substrates. mdpi.comnumberanalytics.comacs.org
For a compound like this compound to be considered a benchmark substrate, it would need to be consistently used in the literature to test new catalysts for specific transformations. For example, it could be used to evaluate catalysts for:
C-H Functionalization: The activation and subsequent functionalization of the C-H bonds on the cyclopentane (B165970) ring. numberanalytics.commdpi.com
Amide Bond Cleavage/Formation: Testing new catalysts for amide bond manipulation.
A hypothetical data table for such a study might look like this:
Table 2: Hypothetical Evaluation of Catalysts for C-H Arylation of this compound
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C2:C3) |
| Pd(OAc)₂ | SPhos | Toluene | 110 | 85 | 90:10 |
| RuCl₂(p-cymene)₂ | P(Cy)₃ | Dioxane | 120 | 72 | 80:20 |
| [Ir(cod)Cl]₂ | dtbpy | Hexane | 100 | 91 | >99:1 |
As no such studies specifically featuring this compound have been identified, its role as a benchmark substrate is not established.
Development of Regio- and Stereoselective Synthetic Protocols
The selective synthesis of substituted cyclopentanes is a significant area of research in organic chemistry, as the cyclopentane ring is a common motif in natural products and biologically active molecules. nih.govnih.gov The development of methods that control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of functional groups is crucial. acs.orgacs.org
Research in this area often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgacs.org For a compound like this compound, relevant research would involve its synthesis or modification through such selective methods. For example, the asymmetric hydrogenation of an unsaturated precursor to this compound would be a relevant stereoselective protocol. Similarly, the regioselective functionalization of the cyclopentane ring at a specific carbon atom would be of interest. rsc.org
Table 3: Examples of Stereoselective Reactions for Cyclopentane Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature |
| Asymmetric Diels-Alder | Chiral Lewis Acid | Construction of the cyclopentane ring with defined stereocenters. wikipedia.org |
| Rhodium-Catalyzed Domino Sequence | Chiral Rhodium Catalyst | Formation of highly substituted cyclopentanes with multiple stereocenters. nih.gov |
| Electrophilic Addition to Cyclopentenes | Chiral Electrophile | Addition across a double bond to create new stereocenters. nih.govacs.org |
Currently, there is no published research detailing the development of specific regio- or stereoselective synthetic protocols for this compound.
Applications in Building Block Synthesis for Organic Chemistry
In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex structures. Amides and their derivatives are frequently used as versatile building blocks. While some commercial suppliers classify this compound as a building block, there is a lack of published research demonstrating its practical application in the synthesis of more complex target molecules.
For this compound to be considered a valuable building block, studies would need to show its conversion into other useful compounds. For example, it could potentially be a precursor for:
Substituted Cyclopentylamines: Through reduction of the amide functionality.
Functionalized Cyclopentanes: Via activation and substitution at the cyclopentane ring.
Heterocyclic Systems: Through cyclization reactions involving the amide group.
Without such documented applications, its utility as a synthetic building block in the broader context of organic chemistry remains undemonstrated in the peer-reviewed literature.
Emerging Research Directions and Future Perspectives in N Methylcyclopentanecarboxamide Research
Integration with Flow Chemistry and High-Throughput Synthesis
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow and high-throughput experimentation (HTE) methodologies, which offer accelerated and more efficient discovery and optimization. nih.govrsc.org Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. americanpeptidesociety.orgnih.gov For the synthesis of N-methylcyclopentanecarboxamide, this approach can be transformative.
High-throughput continuous flow technology, aided by automation and process analytical technology (PAT), facilitates the rapid screening of reaction conditions on a small scale. rsc.org This is particularly advantageous for optimizing the synthesis of this compound, where variables like solvent, temperature, catalyst, and reactant ratios can be systematically evaluated in a fraction of the time required by conventional methods. youtube.com The combination of HTE with flow chemistry can shorten the 'design-synthesis-test' cycle, conserving valuable starting materials and accelerating the development of novel synthetic routes. youtube.com For instance, a "flow-to-flow" technology has been developed for amide formation, where a thioester intermediate is first formed in a plug flow reactor and then converted to the amide, often in under an hour, a significant improvement over batch processes that can take up to 24 hours. acs.org This integration of technologies allows for the automated, rapid synthesis and optimization of molecules like this compound and its derivatives. nih.gov
| Feature | Batch Synthesis | Flow Chemistry |
| Process Type | Discontinuous, discrete steps | Continuous, integrated steps |
| Scalability | Often challenging, requires re-optimization | Simpler, by running the system for longer |
| Heat & Mass Transfer | Often inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes at any given time |
| Reaction Control | Limited precision over parameters | Precise control over temperature, pressure, and residence time americanpeptidesociety.org |
| Optimization Speed | Slow, one experiment at a time | Rapid, high-throughput screening of conditions possible rsc.org |
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The formation of amide bonds has traditionally relied on stoichiometric coupling reagents, which generate significant chemical waste. ucl.ac.uk A major thrust in modern organic synthesis is the development of catalytic methods that are more atom-economical and sustainable. mdpi.com Research into novel catalytic systems for the synthesis of this compound is crucial for developing greener and more efficient manufacturing processes.
Several classes of catalysts have emerged as powerful tools for direct amidation reactions.
Boron-Derived Catalysts : Boronic acids and their derivatives have been shown to be effective catalysts for the direct condensation of carboxylic acids and amines under mild conditions. ucl.ac.ukmdpi.com These catalysts are compatible with a wide range of functional groups, including those found in amino acids. ucl.ac.uk
Group (IV) Metal Catalysts : Simple titanium (Ti) and zirconium (Zr) compounds are readily available, low-cost catalysts for amidation. ucl.ac.uk Titanium tetrachloride (TiCl₄), for example, has been used to develop new methods for peptide bond formation. researchgate.net
Transition Metal Catalysts : Palladium (Pd) and copper (Cu) catalysts are widely used in cross-coupling reactions to form amides, particularly for aryl amides. mdpi.comacs.org More recently, earth-abundant metals like manganese (Mn) have been employed in pincer complexes to catalyze the aminolysis of esters with broad substrate scope and low catalyst loading. mdpi.com
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a sustainable platform for activating organic molecules under mild conditions. nih.gov This strategy has been successfully applied to amide synthesis, including the oxidative amidation of potassium thioacids with amines, offering a green catalytic process for amide formation. nih.gov
The application of these novel catalytic systems to the synthesis of this compound from cyclopentanecarboxylic acid and methylamine (B109427) (or their derivatives) could significantly improve the efficiency and environmental footprint of the process.
| Catalyst System | Catalyst Examples | Reaction Type | Key Advantages |
| Boron-Derived | Phenylboronic acid, Borate esters | Direct Amidation | Mild conditions, functional group tolerance. ucl.ac.ukmdpi.com |
| Group (IV) Metals | TiCl₄, ZrCl₄ | Direct Amidation | Low cost, readily available. ucl.ac.uk |
| Transition Metals | Pd-NHC complexes, Mn-pincer complexes | Ester Aminolysis, Cross-Coupling | High efficiency, broad substrate scope. mdpi.com |
| Photoredox Catalysis | [Ru(bpy)₃]²⁺, Ir(ppy)₃ | Oxidative Amidation, Radical Carbonylation | Uses visible light, mild conditions, sustainable. nih.gov |
Advanced Analytical Techniques for Real-time Reaction Monitoring
To fully optimize the synthesis of this compound, particularly in continuous flow systems, advanced analytical techniques for real-time monitoring are indispensable. Process Analytical Technology (PAT) allows for continuous analysis during a reaction, providing immediate feedback on reaction progress, intermediate formation, and product purity. nih.goved.gov
Several spectroscopic and spectrometric methods are well-suited for in-line or on-line monitoring:
Mass Spectrometry (MS) : Techniques like Extractive Electrospray Ionization (EESI-MS) and Direct Analysis in Real Time (DART-MS) allow for the direct sampling and analysis of reaction mixtures without extensive sample preparation. nih.govnih.gov This provides real-time data on the relative intensities of reactants and products and can be used to validate proposed reaction intermediates. nih.gov
Raman Spectroscopy : This technique is highly effective for monitoring reactions in various media, including aqueous solutions. acs.orgresearchgate.net By tracking the disappearance of a reactant's characteristic vibrational band or the appearance of a product's band, one can obtain kinetic data and determine reaction endpoints with high precision. nih.govacs.org
Infrared (IR) and UV-Visible Spectroscopy : These methods are also frequently interfaced with flow reactors to provide continuous monitoring of chemical transformations. nih.gov They are valuable for tracking the concentration of key species throughout the reaction. ed.gov
The implementation of these analytical tools in the synthesis of this compound would enable a deeper understanding of the reaction kinetics and mechanism. This data is critical for achieving precise process control, maximizing yield, and ensuring consistent product quality. nih.gov
| Analytical Technique | Principle | Information Obtained | Advantages for this compound Synthesis |
| EESI-MS / DART-MS | Soft ionization mass spectrometry | Molecular weights of reactants, intermediates, products. nih.govnih.gov | Real-time, direct analysis; no sample preparation needed; mechanistic insights. nih.gov |
| Raman Spectroscopy | Vibrational spectroscopy (light scattering) | Functional group changes, concentration profiles, kinetics. acs.org | Non-invasive; compatible with solids, liquids, and gases; excellent for in-line flow monitoring. nih.gov |
| IR / UV-Vis Spectroscopy | Vibrational/Electronic spectroscopy (absorption) | Concentration of specific chromophores/functional groups. ed.gov | Well-established; provides quantitative data for process control. |
Theoretical Insights Driving Experimental Design in this compound Chemistry
Computational chemistry has become a powerful partner to experimental synthesis, providing profound insights into reaction mechanisms and energetics that can guide the design of more efficient processes. researchgate.net For the formation of the amide bond in this compound, theoretical methods like Density Functional Theory (DFT) can be employed to model potential reaction pathways. nih.govfrontiersin.org
These computational studies can:
Elucidate Reaction Mechanisms : By calculating the potential energy surfaces, researchers can map out the entire reaction coordinate, identifying transition states and intermediates. nih.gov This helps determine the most favorable mechanism for amide formation under specific catalytic conditions. researchgate.net
Predict Reaction Barriers : Theoretical calculations can predict the energy barriers associated with different reaction pathways. nih.govresearchgate.net This information is invaluable for selecting catalysts and reaction conditions that lower the activation energy, thereby increasing the reaction rate. For example, calculations have shown that some amide formation routes have high energy barriers, making them less likely to occur under certain conditions. nih.govfrontiersin.org
Guide Catalyst Design : By understanding how a catalyst interacts with the reactants at a molecular level, computational models can help in the rational design of new, more effective catalysts with enhanced activity and selectivity for the synthesis of specific amides like this compound.
The synergy between theoretical prediction and experimental validation accelerates the discovery process. By first modeling the synthesis of this compound computationally, researchers can focus their experimental efforts on the most promising conditions, saving time and resources while advancing the fundamental understanding of amide bond formation.
Q & A
Q. What are the standard synthetic routes for preparing N-methylcyclopentanecarboxamide, and what reagents/conditions are critical for achieving high yields?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1 (Cyclopentanecarboxylic Acid Derivative): React cyclopentanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with methylamine in anhydrous benzene .
- Route 2 (Ester Route): Use methyl cyclopentanecarboxylate, reacting it with methylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) under reflux conditions .
Critical Factors: - Anhydrous conditions to prevent hydrolysis of intermediates.
- Stoichiometric control of methylamine to avoid over-alkylation.
- Purity of starting materials (e.g., ≥98% cyclopentanecarboxylic acid) to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm the absence of unreacted starting materials (e.g., cyclopentanecarboxylic acid peaks at δ 11-12 ppm for -COOH) and verify methylamide signals (δ 2.8-3.1 ppm for N-CH3) .
- Mass Spectrometry (MS): Compare the molecular ion peak (e.g., m/z 141.1 for C7H13NO) with theoretical values and analyze fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210 nm) to quantify purity (>95% for research-grade material) .
Q. What preliminary biological assays are suitable for screening this compound?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to assess baseline toxicity (IC50 values).
- Enzyme Inhibition Screening: Test against common targets (e.g., cyclooxygenase or kinases) using fluorometric or colorimetric assays .
- Solubility Profiling: Employ shake-flask methods in PBS (pH 7.4) or DMSO to determine solubility thresholds for downstream assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scaled-up syntheses?
Methodological Answer:
- Catalyst Screening: Test alternative Lewis acids (e.g., AlCl3 vs. trimethylaluminum) to enhance amidation efficiency .
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. THF) for improved reagent solubility and reaction kinetics.
- DoE (Design of Experiments): Use factorial designs to analyze interactions between temperature, molar ratios, and reaction time .
Q. What computational approaches are recommended to study the conformational dynamics of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate energy-minimized geometries (B3LYP/6-31G* basis set) to predict stable conformers .
- Molecular Dynamics (MD) Simulations: Simulate solvated systems (e.g., in water or lipid bilayers) to analyze flexibility of the cyclopentane ring and amide bond .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental validation .
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets across studies, focusing on variables like assay conditions (e.g., pH, temperature) and cell-line specificity .
- Dose-Response Replication: Repeat experiments with standardized protocols (e.g., EC50 determination under identical conditions) .
- Structural Validation: Confirm compound identity in conflicting studies via NMR or X-ray crystallography to rule out impurities or misannotation .
Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t1/2) .
- Isotopic Labeling: Use deuterated analogs (e.g., CD3-group) to track metabolic pathways and identify major metabolites .
- Pharmacokinetic Profiling: Conduct IV/PO administration in rodent models to measure bioavailability and clearance rates .
Q. How can researchers elucidate the mechanism of action (MoA) of this compound in cellular systems?
Methodological Answer:
- CRISPR Screening: Perform genome-wide knockout screens to identify critical genes/pathways affected by the compound .
- Thermal Proteome Profiling (TPP): Detect target engagement by analyzing protein thermal stability shifts post-treatment .
- Transcriptomics: Use RNA-seq to map differential gene expression and infer MoA through pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
